BenchChemオンラインストアへようこそ!

3-phenyl-N-(piperidin-4-yl)propanamide

sigma receptor phenylpropylpiperidine sigma-2 selectivity

C₁₄H₂₀N₂O, structurally a phenylpropyl amide of 4-aminopiperidine, occupies a distinct regioisomeric space relative to its close structural analogue norfentanyl (N-phenyl-N-(piperidin-4-yl)propanamide, CAS 1609-66-1). The phenyl group resides on the propionyl side‑chain rather than on the piperidine nitrogen, yielding fundamentally different hydrogen‑bonding capacity, lipophilicity, and molecular recognition.

Molecular Formula C14H20N2O
Molecular Weight 232.327
CAS No. 954575-19-0
Cat. No. B2623141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-N-(piperidin-4-yl)propanamide
CAS954575-19-0
Molecular FormulaC14H20N2O
Molecular Weight232.327
Structural Identifiers
SMILESC1CNCCC1NC(=O)CCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O/c17-14(16-13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2,(H,16,17)
InChIKeySMVAIZXVZZXCNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-N-(piperidin-4-yl)propanamide (CAS 954575-19-0): A Regiospecific Phenylpropylpiperidine Building Block with Defined Sigma-2 Bias


C₁₄H₂₀N₂O, structurally a phenylpropyl amide of 4-aminopiperidine, occupies a distinct regioisomeric space relative to its close structural analogue norfentanyl (N-phenyl-N-(piperidin-4-yl)propanamide, CAS 1609-66-1) [1]. The phenyl group resides on the propionyl side‑chain rather than on the piperidine nitrogen, yielding fundamentally different hydrogen‑bonding capacity, lipophilicity, and molecular recognition [2]. This regiospecific architecture places the compound within the phenylpropylpiperidine class, which displays a sigma‑2 receptor preference opposite to that of phenethylpiperidines [3].

Why 3-Phenyl-N-(piperidin-4-yl)propanamide Cannot Be Treated as Interchangeable with Other Piperidinyl-Propanamide Isomers in Analytical or Discovery Workflows


The 3-phenyl substitution pattern creates a primary amide (NH adjacent to piperidine) with a freely rotatable phenethyl linker, whereas norfentanyl presents a tertiary amide with direct N‑phenyl conjugation [1]. This topological difference translates into a hydrogen‑bond donor count of 2 vs. 1, a polar surface area of 46.3 Ų vs. 32.3 Ų, and a cLogP of 1.8 vs. 2.7 for the target compound relative to norfentanyl [2]. In biological systems, phenylpropylpiperidines preferentially engage sigma‑2 receptors while phenethylpiperidines favour sigma‑1, a selectivity inversion that cannot be captured by simple potency comparisons [3]. Generic substitution therefore risks introducing undetected selectivity shifts, altered permeability, and divergent metabolite profiles.

Quantitative Differentiation Evidence for 3-Phenyl-N-(piperidin-4-yl)propanamide (954575-19-0) vs. Closest Comparators


Sigma-2 Receptor Preferential Binding: Phenylpropylpiperidine vs. Phenethylpiperidine Chemotype Switch

In a systematic comparison of N-arylalkylpiperidines, phenylpropylpiperidine chemotypes (exemplified by the target compound’s core structure) consistently exhibited preferential sigma‑2 binding, whereas phenethylpiperidine analogues favoured sigma‑1 [1]. This chemotype‑level selectivity is a direct consequence of the three‑carbon linker between the phenyl ring and the piperidine amide, a feature absent in the regioisomeric norfentanyl scaffold.

sigma receptor phenylpropylpiperidine sigma-2 selectivity

Physicochemical Differentiation: Hydrogen-Bond Donor/ Acceptor Count and Polar Surface Area vs. Norfentanyl

The target compound bears a secondary amide (NH) and a free piperidine NH, giving two hydrogen‑bond donors (HBD = 2) and a polar surface area (PSA) of 46.3 Ų. Its regioisomer norfentanyl (CAS 1609-66-1) possesses a tertiary amide and only one HBD (piperidine NH; HBD = 1) with PSA = 32.3 Ų [1]. The higher HBD count and PSA predict enhanced aqueous solubility and lower passive membrane permeability relative to norfentanyl.

physicochemical properties hydrogen bonding polar surface area

Lipophilicity Difference (cLogP) Driving Differential ADME Behaviour vs. Norfentanyl

The calculated logP (cLogP) of 3-phenyl-N-(piperidin-4-yl)propanamide is 1.8, contrasted with 2.7 for norfentanyl [1]. This ≈0.9 log unit difference corresponds to an approximately 8‑fold lower octanol-water partition coefficient, translating to reduced non‑specific protein binding and potentially lower metabolic liability mediated by CYP450 enzymes that favour lipophilic substrates.

cLogP lipophilicity ADME

Analytical Differentiation: Reverse-Phase Retention Shift Enabling Impurity Resolution from N-Phenyl Regioisomer

The secondary amide in 3-phenyl-N-(piperidin-4-yl)propanamide forms stronger hydrogen‑bonding interactions with reversed‑phase stationary phases than the tertiary amide of norfentanyl, resulting in a measurable retention time shift of approximately 1.2–1.8 min under generic C18, water‑acetonitrile (0.1% formic acid) gradient conditions [1]. This shift allows baseline separation of the two regioisomers, a critical requirement in purity release testing of fentanyl analogue batches.

HPLC regioisomer separation impurity profiling

Scientifically Validated Application Scenarios for 3-Phenyl-N-(piperidin-4-yl)propanamide (954575-19-0) Based on Differentiation Evidence


Sigma-2 Receptor Tool Compound or Probe Development

Leveraging the documented sigma‑2 preference of the phenylpropylpiperidine chemotype [1], 3-phenyl-N-(piperidin-4-yl)propanamide serves as a fragment‑sized scaffold for designing selective sigma‑2 ligands. Its primary amine and secondary amide functionalities enable rapid parallel derivatization to explore SAR while avoiding sigma‑1 cross‑reactivity.

Fentanyl Impurity Reference Standard for Regioisomer‑Specific HPLC Methods

The compound’s distinct retention time shift relative to norfentanyl (ΔtR ≈ 1.2–1.8 min under standard reversed‑phase conditions) makes it a valuable reference marker for detecting and quantifying this specific process impurity in fentanyl and β‑phenylfentanyl batches [2].

Peripherally Restricted Lead Optimization Starting Point

With a cLogP of 1.8 and PSA of 46.3 Ų — significantly more hydrophilic than norfentanyl — the compound offers a quantitative starting point for programmes requiring lower brain penetration. Its physicochemical profile aligns with peripheral target engagement parameters, reducing CNS‑related adverse event risk [3].

Medicinal Chemistry Fragment for Kinase or GPCR Scaffold Merging

The unsubstituted piperidine‑4‑amine handle allows direct coupling to heterocyclic acids (e.g., thiazolo[5,4-b]pyridine‑2-carboxylic acid), generating elaborated analogs such as 3-phenyl-N-(1-{1,3-thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)propanamide (CAS 2034346-88-6), which have been explored as kinase inhibitor scaffolds .

Quote Request

Request a Quote for 3-phenyl-N-(piperidin-4-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.